5-amino-1-(4-methoxyphenyl)-1H-imidazole-4-carbonitrile

Synthetic Chemistry Nucleoside Analogs Purine Synthesis

Selecting this specific 5-aminoimidazole-4-carbonitrile is a critical decision for your downstream purine synthesis. The 4-methoxyphenyl substituent at the N1 position is not interchangeable; using the unsubstituted phenyl analog (CAS 155579-42-3) can drastically alter electronic distribution, reaction kinetics, and yields in cyclization steps [1][2]. This precursor is essential for synthesizing N-alkyl-9-(4-methoxyphenyl)-6-aminopurines and their ionic salts, where the methoxy motif influences solubility and target binding in biological screening. Securing this precise building block eliminates the risk of by-product formation and ensures fidelity in your structure-activity relationship studies [3].

Molecular Formula C11H10N4O
Molecular Weight 214.22 g/mol
CAS No. 155579-43-4
Cat. No. B3032382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-amino-1-(4-methoxyphenyl)-1H-imidazole-4-carbonitrile
CAS155579-43-4
Molecular FormulaC11H10N4O
Molecular Weight214.22 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2C=NC(=C2N)C#N
InChIInChI=1S/C11H10N4O/c1-16-9-4-2-8(3-5-9)15-7-14-10(6-12)11(15)13/h2-5,7H,13H2,1H3
InChIKeyOXQWYPZAYYCJMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-1-(4-methoxyphenyl)-1H-imidazole-4-carbonitrile (CAS 155579-43-4) Procurement Guide


5-Amino-1-(4-methoxyphenyl)-1H-imidazole-4-carbonitrile is a substituted 5-aminoimidazole-4-carbonitrile heterocyclic compound, distinguished by a 4-methoxyphenyl substituent at the N1 position [1]. This compound serves as a key synthetic precursor for the preparation of 9-aryl-6-aminopurines and related purine derivatives, a class of molecules of interest in medicinal chemistry and nucleotide analog research [1]. It is typically supplied as a research chemical with purity specifications of 95% or higher .

Why 5-Amino-1-(4-methoxyphenyl)-1H-imidazole-4-carbonitrile Cannot Be Casually Substituted


The presence of the electron-donating 4-methoxyphenyl group at the N1 position is not a trivial substituent; it directly governs the compound's reactivity and the properties of its downstream products. A direct analog, 5-amino-1-phenyl-1H-imidazole-4-carbonitrile (CAS 155579-42-3), differs only by the absence of the methoxy group . However, this single functional group difference is known in imidazole chemistry to significantly impact electronic distribution, solubility, and the reaction kinetics of subsequent cyclization and alkylation steps. Substituting the unsubstituted phenyl analog may lead to altered reaction yields, the formation of different by-products, or the failure to achieve the desired purine substitution pattern [1]. Therefore, generic substitution based on the imidazole core alone is not a scientifically sound procurement strategy.

Quantitative Evidence Guide for 5-Amino-1-(4-methoxyphenyl)-1H-imidazole-4-carbonitrile Selection


Methoxy Substituent Enables Specific Purine Scaffold Synthesis

This compound is not merely an analog but a validated precursor for synthesizing 9-(4-methoxyphenyl)-6-aminopurines. The 4-methoxyphenyl group is carried through the synthetic sequence, yielding a specific target purine scaffold [1]. In contrast, the use of the close analog 5-amino-1-phenyl-1H-imidazole-4-carbonitrile (CAS 155579-42-3) results in the formation of a different, unsubstituted 9-phenylpurine derivative, which may not be suitable for applications requiring the electronic and steric properties of the 4-methoxyphenyl moiety [1].

Synthetic Chemistry Nucleoside Analogs Purine Synthesis

Documented Reactivity in Purine Ring Formation

The compound's utility in forming the purine ring system has been explicitly documented. In a published synthetic protocol, cyclization of 5-amino-1-(4-methoxyphenyl) imidazole-4-carbonitrile with formamide directly afforded the corresponding 6-aminopurine derivative 4 [1]. This specific transformation has not been analogously demonstrated with other substituted 5-aminoimidazole-4-carbonitriles under identical conditions, establishing a known, reliable pathway for this particular N1 substituent.

Heterocyclic Chemistry Cyclization Reactions Imidazole Derivatives

Commercial Availability with Defined Purity Threshold

The compound is commercially available from multiple vendors with a minimum purity specification of 95% . While this is a standard benchmark for research chemicals, it provides a baseline for procurement quality control. This is directly comparable to the availability and purity of the phenyl analog (CAS 155579-42-3), which is also offered at similar purity levels (typically 95-98%) . The differentiation lies not in purity but in the specific molecular identity confirmed by this purity specification.

Chemical Procurement Purity Specifications Research Chemical

Optimal Application Scenarios for 5-Amino-1-(4-methoxyphenyl)-1H-imidazole-4-carbonitrile


Synthesis of 9-(4-Methoxyphenyl)-6-aminopurine Libraries

This is the primary documented application scenario. Researchers synthesizing libraries of 9-aryl-6-aminopurines for biological screening will find this compound indispensable. The 4-methoxyphenyl group is a common motif in medicinal chemistry, known to influence target binding and physicochemical properties. Using this specific starting material ensures the generation of the desired purine scaffold with the methoxy substituent in place, as outlined in established synthetic procedures [1].

Preparation of Imidazolium and Purinium Salts for Material Science

The compound serves as a precursor for synthesizing imidazolium-4-carbonitrile iodides and purinium salts [1]. These ionic compounds have potential applications in areas such as ionic liquids, phase-transfer catalysis, and materials chemistry. The methoxy group on the aryl ring may impart specific solubility or electrochemical properties to the resulting salts compared to those derived from unsubstituted phenyl analogs.

Scaffold for Further Diversification via Alkylation and Rearrangement

Beyond simple purine formation, the compound's reactivity allows for further diversification. It can be quaternized with alkyl iodides and subsequently rearranged to yield N-alkyl-9-(4-methoxyphenyl)-6-aminopurines [1]. This multi-step pathway offers a route to highly substituted purine structures, which are of interest in nucleoside analog drug discovery programs. The specific N1-aryl substituent is retained throughout these transformations, making the choice of starting material critical for the final molecular identity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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